Methyl 2-(6-bromo-2H-indazol-2-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a synthetic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom in the structure adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate typically involves the formation of the indazole ring followed by bromination and esterification. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of automated systems for precise control of reaction conditions. The choice of solvents and catalysts is also optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate can undergo various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit specific kinases or enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2H-indazol-2-yl)acetate
- Methyl 2-(6-fluoro-2H-indazol-2-yl)acetate
- Methyl 2-(6-iodo-2H-indazol-2-yl)acetate
Uniqueness
Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for various chemical transformations. The bromine atom can participate in specific interactions that may not be possible with other halogens, making this compound valuable for certain applications .
Properties
IUPAC Name |
methyl 2-(6-bromoindazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNODRMIAJITGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C2C=CC(=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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